Lipophilicity (LogP) Advantage of 3-((3-Pyridylmethyl)amino)propanol Over the 4-Pyridylmethyl Isomer
The calculated partition coefficient (LogP) of 3-((3-Pyridylmethyl)amino)propanol is -0.128, indicating greater lipophilicity compared to the 4-pyridylmethyl isomer, which has a predicted ACD/LogP of -0.38 . This difference of 0.252 LogP units corresponds to a nearly two-fold increase in lipid-phase solubility, which can significantly influence membrane permeability and in vivo distribution when the compound is used as a pharmacophore building block [1].
| Evidence Dimension | Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | -0.128 (calculated LogP) |
| Comparator Or Baseline | 3-((4-Pyridylmethyl)amino)propanol (CAS 7251-62-9): ACD/LogP = -0.38 (predicted) |
| Quantified Difference | ΔLogP = +0.252 (more lipophilic) |
| Conditions | Calculated using SIELC proprietary algorithm for target; ACD/Labs Percepta Platform for comparator |
Why This Matters
In drug discovery, a LogP difference of 0.25 units can be the deciding factor for achieving desirable oral bioavailability and CNS penetration, making this isomer preferable for certain lead optimization campaigns.
- [1] SIELC Technologies. 3-((3-Pyridylmethyl)amino)propanol. LogP: -0.128. View Source
